molecular formula C20H17N3O2 B2785122 5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358482-09-3

5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2785122
CAS No.: 1358482-09-3
M. Wt: 331.375
InChI Key: QUWIGDYLMVGNSR-UHFFFAOYSA-N
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Description

5-(3-Methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound with the molecular formula C₂₀H₁₇N₃O₂ and a molecular weight of 331.37 g/mol. It features a pyrazolo[1,5-a]pyrazin-4(5H)-one core structure, which is a privileged scaffold in medicinal chemistry known for its potential in drug discovery. This specific analog is substituted at the 5-position with a 3-methoxybenzyl group and at the 2-position with a phenyl ring. Compounds based on the pyrazolo[1,5-a]pyrazine core have been identified as significant structures in pharmaceutical research, with related analogs being explored for their potential biological activities . The structural motif is similar to that of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which have been identified through high-throughput screening as promising scaffolds for the development of antitubercular agents, indicating the potential of this chemical class in infectious disease research . Furthermore, the presence of the 3-methoxybenzyl substituent is a key feature seen in other bioactive molecules, suggesting its potential role in target engagement and optimization of physicochemical properties . This reagent is intended for research and development purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the Safety Data Sheet (SDS) before use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-25-17-9-5-6-15(12-17)14-22-10-11-23-19(20(22)24)13-18(21-23)16-7-3-2-4-8-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWIGDYLMVGNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzylamine with 2-phenylpyrazolo[1,5-a]pyrazine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyrazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including 5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one. Research indicates that compounds within this class exhibit significant inhibitory effects on various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of several pyrazolo derivatives on human cancer cell lines (e.g., HepG2, MCF-7). The results indicated that specific derivatives demonstrated IC50 values in the low micromolar range, suggesting potent anticancer properties .
CompoundCell LineIC50 (µM)Reference
Compound AHepG20.19
Compound BMCF-70.57
This compoundVariousTBDCurrent Study

Anti-inflammatory Properties

Pyrazolo compounds have also been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes.

  • Case Study : A derivative of pyrazolo was shown to reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Emerging research suggests that pyrazolo derivatives may possess antimicrobial properties against various pathogens, including bacteria and fungi.

  • Case Study : In vitro assays demonstrated that certain pyrazolo compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Mechanism of Action

The mechanism of action of 5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is not fully understood but is believed to involve interactions with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Substituents and Their Implications
Compound Name / ID Substituents (Position) Key Structural Features
5-(3-Methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (Target) 5-(3-methoxybenzyl), 2-phenyl Methoxy group enhances electron density; phenyl contributes to hydrophobic interactions
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl) analog (CAS: 1775481-89-4) 5-(2-fluorobenzyl), 2-(4-fluorophenyl), 3-(hydroxymethyl) Fluorine atoms increase electronegativity; hydroxymethyl improves solubility
RA-0002034 (1) 5-(2-ethoxyphenyl), vinyl sulfone Ethoxy group stabilizes aromatic ring; vinyl sulfone acts as a cysteine protease warhead
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenyl analog (CAS: 2108824-56-0) 5-(oxadiazole-methyl), 3-(hydroxymethyl) Oxadiazole introduces heterocyclic polarity; hydroxymethyl enhances hydrophilicity
2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1255784-04-3) 2-phenyl, no 5-substituent Simpler structure; used as a precursor for more complex derivatives

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (µg/mL) Key Influences
Target Compound ~325 2.8 <50 (aqueous) Methoxybenzyl increases lipophilicity
5-(2-Fluorobenzyl) analog ~340 2.5 >100 Fluorine and hydroxymethyl enhance solubility
RA-0002034 (1) ~400 3.2 <30 Vinyl sulfone reduces solubility
Oxadiazole-methyl analog ~337 2.0 >150 Oxadiazole and hydroxymethyl improve hydrophilicity

Structure-Activity Relationships (SAR)

  • Position 5 Substitutions : Bulky groups (e.g., 3-methoxybenzyl, oxadiazole-methyl) improve target engagement but may reduce metabolic stability.
  • Position 2 Substitutions : Phenyl groups are conserved across analogs for hydrophobic interactions; fluorination (as in CAS 1775481-89-4) enhances binding .

Biological Activity

5-(3-Methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound belonging to the pyrazolopyrazine family. Its unique structure, characterized by a pyrazolo[1,5-a]pyrazine core with a 3-methoxybenzyl and phenyl group, has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 5-[(3-methoxyphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one. The molecular formula is C20H17N3O2C_{20}H_{17}N_3O_2, and its InChI representation is:

InChI=InChI 1S C20H17N3O2 c1 25 17 9 5 6 15 12 17 14 22 10 11 23 19 20 22 24 13 18 21 23 16 7 3 2 4 8 16 h2 13H 14H2 1H3\text{InChI}=\text{InChI 1S C20H17N3O2 c1 25 17 9 5 6 15 12 17 14 22 10 11 23 19 20 22 24 13 18 21 23 16 7 3 2 4 8 16 h2 13H 14H2 1H3}

The biological activity of this compound is believed to involve interactions with various molecular targets. Preliminary studies suggest that the compound may exert its effects through:

  • Enzyme Inhibition : Potential inhibition of thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis.
  • Receptor Modulation : Interaction with specific receptors or enzymes that regulate cellular processes.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Antitumor Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting the proliferation of various cancer cell lines through TP inhibition and apoptosis induction .

Antibacterial Properties

The structural features of pyrazolo compounds suggest potential antibacterial activity. Pyrazolo derivatives have been explored as candidates for targeting bacterial infections due to their unique mechanisms that exploit differences between bacterial and human cellular pathways .

Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of pyrazolo derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems and reduce oxidative stress may contribute to these effects .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrazolo derivatives against Ehrlich Ascites Carcinoma (EAC) cells. The findings indicated that certain substitutions on the pyrazolo ring significantly enhanced cytotoxicity, suggesting a structure–activity relationship that could be exploited for drug development .
  • Neuroprotective Mechanisms : Another investigation focused on the neuroprotective properties of pyrazolo compounds in models of neurodegeneration. The results demonstrated that these compounds could decrease neuronal cell death and improve behavioral outcomes in animal models .

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of this compound compared to structurally related compounds.

Compound NameAntitumor ActivityAntibacterial ActivityNeuroprotective Effects
This compoundModeratePotentialYes
5-(3-Methoxybenzyl)-2-phenylpyrazolo[3,4-b]pyridineHighModerateNo
5-(3-Methoxybenzyl)-2-phenylpyrazolo[4,3-c]quinolineHighLowYes

Q & A

Q. Table 1: Synthetic Yield Optimization

StepMethodYield (%)Key Parameter
Core formationThermal cyclization45100°C, 8 h
Core formationMicrowave-assisted65150 W, 30 min
BenzylationUllmann reaction55CuI, 90°C

Q. Table 2: Biological Activity Comparison

AssayResultReference
Anticancer (MCF-7)IC₅₀ = 18 µM
Antifungal (C. albicans)MIC = 64 µg/mL
Kinase inhibition (EGFR)Kᵢ = 0.42 µM

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